![molecular formula C11H13N3O B2854720 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile CAS No. 1556733-66-4](/img/structure/B2854720.png)
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile
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Overview
Description
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1556733-66-4 . Its molecular weight is 203.24 and its IUPAC name is 5-(1,4-oxazepan-4-yl)-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 .
Molecular Structure Analysis
The molecular structure of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile can be represented by the Isomeric SMILES notation: c1cc(ncc1N2CCCOCC2)C#N . This notation provides a string representation of the compound’s structure.Scientific Research Applications
Inhibition of Xanthine Oxidoreductase
5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile is explored as an inhibitor of xanthine oxidoreductase (XOR). It shows potent inhibition of XOR, a key enzyme involved in purine metabolism, indicating potential applications in the treatment of disorders like hyperuricemia (Matsumoto et al., 2011).
Synthesis and Reactivity Studies
The compound is involved in synthesis and reactivity studies. For instance, its interaction with hydrazine hydrate has been examined, leading to the formation of various recyclization products (Chumachenko et al., 2014). Such studies expand the knowledge of chemical reactions and synthesis pathways in heterocyclic chemistry.
Development of Kinase Inhibitors
Its derivatives have been used in the scalable synthesis of kinase inhibitors like BMS-986236, showing its utility in drug development processes. These inhibitors have significant applications in treating diseases with aberrant kinase activity (Arunachalam et al., 2019).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antimicrobial properties. This indicates its potential in contributing to the development of new antimicrobial agents (Komsani et al., 2015).
Microwave-Mediated Synthesis
There is research into its use in microwave-mediated synthesis, highlighting innovative approaches to chemical synthesis which can be more efficient and environmentally friendly (Spencer et al., 2012).
Anticancer Activities
The compound has been involved in the synthesis of novel heterocyclic compounds, which have been evaluated for their potential anti-cancer activities. This demonstrates its role in the ongoing search for effective cancer treatments (Abdel-fattah et al., 2009).
Corrosion Inhibition
Derivatives of 5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile have been studied for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper. This suggests its potential applications in material sciences and engineering (Sudheer & Quraishi, 2015).
Safety and Hazards
properties
IUPAC Name |
5-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKHSFVBDONPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile |
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